molecular formula C18H18N4O B2373876 N-[1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-yl]pyrido[2,3-d]pyrimidin-4-amine CAS No. 2379952-86-8

N-[1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-yl]pyrido[2,3-d]pyrimidin-4-amine

Cat. No. B2373876
M. Wt: 306.369
InChI Key: QZYYATCNKJYOFZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a benzofuran moiety. Benzofuran is a heterocyclic compound, also known as a cyclic compound, which consists of two different elements: carbon and oxygen . It’s an analogue of MDPV where the methylenedioxyphenyl group has been replaced by dihydro benzofuran .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzofuran derivatives can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring constructed by proton quantum tunneling has fewer side reactions and high yield, which is conducive to the construction of complex benzofuran ring systems .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the benzofuran and pyrido[2,3-d]pyrimidin-4-amine moieties. The benzofuran portion of the molecule is a fused ring system that contains a benzene ring fused to a furan ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, a related compound, 1-(2,3-dihydro-1-benzofuran-5-yl)propan-1-one, has a molecular weight of 176.22, and it’s a powder at room temperature .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its potential biological activities, and assessment of its safety and hazards. Given the biological activities of some benzofuran derivatives , this compound could potentially have interesting biological properties that could be explored in future research.

properties

IUPAC Name

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]pyrido[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c1-12(9-13-4-5-16-14(10-13)6-8-23-16)22-18-15-3-2-7-19-17(15)20-11-21-18/h2-5,7,10-12H,6,8-9H2,1H3,(H,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYYATCNKJYOFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC3=NC=NC4=C3C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-yl]pyrido[2,3-d]pyrimidin-4-amine

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